(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It has three hydroxy (-OH) groups, a butenyl group, a phenoxy group, and a cyclopentyl ring. The presence of multiple stereocenters indicates that this compound could exist in various stereoisomers .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or creating a new stereocenter. The exact synthesis pathway would depend on the desired stereochemistry .Molecular Structure Analysis
The molecule’s structure can be analyzed using the Cahn-Ingold-Prelog rules to assign R/S labels to each stereocenter . The molecule’s conformation could also be studied using techniques like X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. For example, the presence of hydroxy groups could enhance its solubility in water .Scientific Research Applications
Isolation and Characterization in Antiglaucoma Agents
A study by (Jaggavarapu et al., 2020) focused on the isolation, characterization, and docking studies of a similar compound, (Z)-isopropyl 7-((1R, 2R, 3R, 5S)-2-((1E, 3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl)-3, 5-dihydroxycyclopentyl) hept-5-enoate, found as an impurity in Tafluprost, an antiglaucoma agent. The study provided insights into its synthesis and potential anti-glaucoma properties.
Gastric Antisecretory and Gastrointestinal Motility
Research by (Rosenkranz et al., 1989) explored the effects of natural and unnatural allenic isomers and degradation products of enprostil, a compound structurally related to the queried compound. They found that the natural R-allenic isomer of enprostil was the most potent antisecretory compound, influencing gastric acid secretion and gastrointestinal motility in rats.
Synthesis and Pharmacological Evaluation
A study by (Das et al., 1988) discussed the synthesis and pharmacological evaluation of various heptenoic acid derivatives. They found that specific derivatives were selective TxA2 antagonists at the platelet and pulmonary thromboxane receptors.
Reactivity in Pharmaceutical Formulations
In research by (Kenley et al., 1986), the reactivity of enprostil stereoisomers in soft elastic gelatin capsules was studied. Enprostil, chemically similar to the queried compound, showed no significant enantioselectivity in its degradation within the soft elastic gelatin capsule formulation.
Inhibition of Catecholamine Secretion
A study by (Ding et al., 2010) identified compounds from Conyza canadensis that inhibited catecholamine secretion in cultured bovine adrenal medullary cells. This research provides an example of the potential biological activity of compounds structurally similar to the queried compound.
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-OMIHVFMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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